molecular formula C20H25N3O2 B5813696 1-(4-ethylbenzyl)-4-(2-nitrobenzyl)piperazine

1-(4-ethylbenzyl)-4-(2-nitrobenzyl)piperazine

Cat. No. B5813696
M. Wt: 339.4 g/mol
InChI Key: YIWWIJOOCPHOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzyl)-4-(2-nitrobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-(4-ethylbenzyl)-4-(2-nitrobenzyl)piperazine is not fully understood. However, it is believed to act as a dopamine and serotonin receptor agonist. It also has an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-ethylbenzyl)-4-(2-nitrobenzyl)piperazine in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. This makes it a valuable tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-ethylbenzyl)-4-(2-nitrobenzyl)piperazine. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an antidepressant and anxiolytic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-(4-ethylbenzyl)-4-(2-nitrobenzyl)piperazine involves the reaction between 1-(4-ethylbenzyl)piperazine and 2-nitrobenzyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-(4-ethylbenzyl)-4-(2-nitrobenzyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-17-7-9-18(10-8-17)15-21-11-13-22(14-12-21)16-19-5-3-4-6-20(19)23(24)25/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWWIJOOCPHOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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